Men 10208

Content Navigation

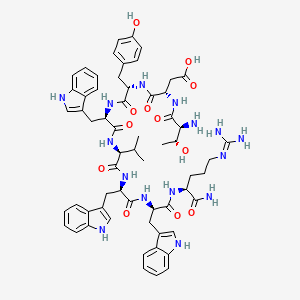

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Technical Specifications of MEN 10208

The table below summarizes the core quantitative and structural data for MEN 10208:

| Property | Description |

|---|---|

| CAS Number | 129781-07-3 [1] [2] [3] |

| Molecular Formula | C₆₁H₇₅N₁₅O₁₂ [1] [3] |

| Molecular Weight | 1210.34 g/mol [1] [3] |

| Sequence (IUPAC) | Thr-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH₂ [1] [3] |

| Sequence (Shortened) | TDY-dW-V-dW-dW-R-NH₂ [1] |

| Primary Biological Role | Neurokinin A (NKA) antagonist; selective for the NK2 receptor [1] [2] |

| Storage & Shipping | Store at recommended conditions (see Certificate of Analysis); typically shipped at room temperature in continental US [1] |

Biological Pathway and Mechanism of Action

This compound functions by selectively blocking the Neurokinin-2 (NK2) receptor. The diagram below illustrates the signaling pathway it inhibits.

This compound inhibits NKA signaling by blocking the NK2 receptor [1] [2].

Key Experimental Applications and Protocols

This compound is a tool compound for investigating NK2 receptor function. The following workflow outlines a typical experiment using this antagonist.

General workflow for studying this compound antagonism in isolated tissue experiments.

Detailed Experimental Methodology

This protocol is adapted from standard pharmacologic practices for characterizing receptor antagonists in vitro.

Step 1: Tissue Preparation

- Purpose: To obtain a functional biological system expressing the target NK2 receptor.

- Methodology: Isolate a relevant smooth muscle tissue, such as rat urinary bladder or guinea pig trachea, known to express NK2 receptors. Mount the tissue in an organ bath containing oxygenated (95% O₂, 5% CO₂) physiological salt solution (e.g., Krebs solution) maintained at 37°C. Connect the tissue to an isometric force transducer to measure contractile responses. Apply a resting tension and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

Step 2: Establish Agonist Response

- Purpose: To confirm tissue viability and characterize the baseline contractile response mediated by the NK2 receptor.

- Methodology: Construct a cumulative concentration-response curve to a selective NK2 receptor agonist, such as [β-Ala⁸]-NKA(4-10). Add the agonist to the organ bath in increasing, half-logarithmic concentrations. Record the magnitude of contraction at each concentration until a maximum response is achieved. Wash the tissue thoroughly and allow it to recover to baseline tension.

Step 3: Pre-incubation with Antagonist

- Purpose: To assess the inhibitory effect of this compound.

- Methodology: After recovery, incubate the tissue with a single concentration of this compound for a predetermined period (e.g., 15-30 minutes) to allow for receptor blockade. A separate control tissue should be run in parallel without the antagonist.

Step 4: Agonist Challenge

- Purpose: To measure the shift in the agonist dose-response curve caused by the antagonist.

- Methodology: Following the pre-incubation period, repeat the cumulative concentration-response curve to the NK2 agonist as in Step 2, in the continued presence of this compound.

Step 5: Data Acquisition and Analysis

- Purpose: To quantify the potency of this compound.

- Methodology:

- Express all contractile responses as a percentage of the maximum response obtained in the initial control curve.

- Plot the mean concentration-response curves for both control and this compound-treated tissues.

- Calculate the dose-ratio (DR), which is the concentration of agonist required to produce a 50% response in the presence of the antagonist divided by the concentration required in its absence.

- If using a single antagonist concentration, the apparent pA₂ value can be estimated using the formula: pA₂ = -log([B] / (DR - 1)), where [B] is the molar concentration of the antagonist. A full Schild analysis using multiple antagonist concentrations is required for definitive characterization.

Key Research Applications and Considerations

- Primary Research Use: Serves as a selective pharmacological tool to investigate the physiological and pathophysiological roles of the NK2 receptor in the central and peripheral nervous systems, as well as in smooth muscle tissues [1] [2].

- Stability Consideration: The incorporation of D-tryptophan residues at positions 6, 8, and 9 is a common strategy to enhance metabolic stability by increasing resistance to proteolytic degradation [1].

- Important Disclaimer: this compound is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans [1].

References

MEN 10208 Binding Affinity and Receptor Profile

MEN 10208 is identified as a neurokinin A (NKA) antagonist with low affinity for a specific subtype of the NK2 receptor (NK2R) [1] [2]. The table below summarizes its known receptor binding profile.

| Property | Description / Value |

|---|---|

| Receptor Target | Neurokinin NK2 Receptor (NK2R) [3] |

| Ligand | Neurokinin A (NKA) [1] [2] |

| Biological Activity | Antagonist [1] [2] |

| Reported Affinity | Low affinity for the bovine/stomach NK2 receptor subtype [1] [2] |

| Comparative Antagonist | MEN 10207 (high affinity for the same receptor) [1] [2] |

| Functional Assay | Inhibition of neurokinin A-induced polyphosphoinositide hydrolysis [1] [2] |

Experimental Context and Signaling Pathway

The primary data on this compound comes from competitive radioligand binding assays and second messenger functional assays conducted in the early 1990s [1] [2].

- Cellular Model: The studies used SKLKB82#3 cells, a murine fibroblast cell line transfected with a cDNA encoding the bovine NK2 receptor [1] [2].

- Key Finding: The different affinities of this compound and MEN 10207 led researchers to propose that the protein expressed in these fibroblasts represents a distinct NK2 receptor subtype [1] [2]. This highlights the role of such antagonists in pharmacologically characterizing receptor variations.

NK2 receptors are G-protein coupled receptors (GPCRs). Their activation typically triggers the signaling pathway shown in the diagram below.

Neurokinin A binding to NK2 receptor triggers Gq protein activation and downstream signaling [3].

Research Considerations

- Data Currency: The most specific data on this compound's binding affinity is from 1992 [1] [2]. The field of neurokinin receptor pharmacology has likely advanced significantly since then.

- Limited Protocol Details: The search results confirm the use of competitive radioligand binding assays but do not provide granular methodological details like specific buffer compositions, radioligands used, or separation techniques [1] [2].

- Find Updated Information: For contemporary research, I suggest searching recent literature on platforms like PubMed or Google Scholar using terms such as "NK2 receptor antagonist recent advances," "tachykinin receptor pharmacology," or "this compound" to find newer citations or related compounds.

- Explore Modern Techniques: Current binding affinity studies may use advanced methods like Microscale Thermophoresis (MST), which can work with membrane proteins in near-native environments [4].

References

- 1. Demonstration of a neurokinin A receptor subtype in transfected... [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Distinct NK2 Receptor Subtype in Fibroblasts [academia.edu]

- 3. Neurokinin Receptor | Antagonists [medchemexpress.com]

- 4. An original approach to measure ligand/receptor binding ... [pmc.ncbi.nlm.nih.gov]

Core Research Findings on MEN 10208

The table below summarizes the key information from the identified 1991 study on the solid-phase synthesis of MEN 10208 [1].

| Aspect | Findings from Comparative Study |

|---|---|

| Peptide Sequence | Thr-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH₂ [1] |

| Biological Role | Neurokinin A (NK-2) selective tachykinin antagonist [1] |

| Synthesis Challenge | Coupling difficulties with hydrophobic amino acids (D-Trp, Val); deletion sequences despite negative Kaiser test [1] |

| Hypothesized Cause | Steric hindrance from hydrophobic residues, making the growing peptide's amino group inaccessible [1] |

| Boc Strategy Outcome | Unsatisfactory, yielding considerable deletion sequences [1] |

| Superior Fmoc Strategy | Conducted on a DOD resin for peptide amides using DCC/HOBt chemistry [1] |

| Result of Fmoc Method | Higher yield and purity of the crude peptides [1] |

Synthesis Experimental Protocol

The following diagram illustrates the general workflow and key decision points for the solid-phase synthesis of this compound as described in the study.

Synthesis strategy comparison for this compound, based on 1991 study findings [1].

Here is a detailed breakdown of the methodology that proved superior for synthesizing this compound [1]:

- Strategy: Fmoc (Fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

- Resin: DOD resin, specifically developed for peptide amides.

- Coupling Chemistry: DCC (Dicyclohexylcarbodiimide)/HOBt (1-Hydroxybenzotriazole) activation.

- Key Advantage: This combination successfully overcame the steric hindrance and coupling challenges posed by the consecutive hydrophobic D-Trp residues, leading to a purer crude product compared to the Boc (tert-Butyloxycarbonyl) strategy.

References

MEN 10208 competitive radioligand binding assay protocol

Understanding Competitive Radioligand Binding Assays

A competitive radioligand binding assay investigates the interaction between an unlabeled test compound (like MEN 10208) and a fixed concentration of a radiolabeled ligand for a specific receptor [1] [2]. The core principle is that the two molecules compete for a limited number of receptor binding sites. By measuring how the test compound displaces the radioligand, you can determine the affinity (potency) of the unlabeled compound, expressed as an inhibition constant (Ki) [2] [3] [4].

These assays are a gold standard for measuring ligand-receptor affinity due to their robustness and sensitivity, and they can be used to determine association and dissociation rates for unlabeled compounds [1] [2].

Core Protocol and Experimental Design

The general protocol involves incubating a receptor preparation with a fixed concentration of radioligand and varying concentrations of the unlabeled competitor. The receptor-bound radioligand is then separated from the free radioligand, and the bound radioactivity is quantified [5] [2] [6].

The workflow and data analysis relationships can be summarized as follows:

Key Experimental Components and Steps

- Receptor Preparation: The source of receptors, which can be cell membrane homogenates or cultured cells [5] [7] [2]. Membranes are often pelleted by centrifugation (e.g., 40,000 x g for 30 minutes) and resuspended in an appropriate assay buffer [6].

- Radioligand Selection: A critical choice. The radioligand should have:

- Assay Buffer: Common components include Tris-HCl or HEPES, often with EDTA to chelate divalent cations [6]. Additives like BSA (0.1%) can help reduce non-specific binding [3] [6].

- Incubation:

- A constant, low concentration of radioligand (at or below its Kd value) is used [3].

- The unlabeled test compound (this compound) is serially diluted, typically over a range of 5 to 10 concentrations covering 3-5 log units [2].

- The mixture is incubated until equilibrium is reached (e.g., 30 minutes at room temperature with agitation) [6].

- Separation and Measurement:

- Filtration: The most common method. The reaction mixture is rapidly filtered through glass fiber filters, which trap the membrane-bound radioligand. Filters are washed with cold buffer to remove unbound ligand, and the trapped radioactivity is counted [5] [2] [3].

- Scintillation Proximity Assay (SPA): A homogeneous "no-wash" method. Membranes are bound to SPA beads. When the radioligand binds and comes into close proximity to the bead, it emits light that can be measured directly in a plate reader [2] [3].

Data Analysis

The primary goal is to determine the IC50 value—the concentration of the unlabeled competitor that displaces 50% of the specific radioligand binding. The IC50 is then used to calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand [2] [8].

Key Parameters and Optimization Tips

The table below summarizes critical parameters for a successful assay.

| Parameter | Considerations & Optimization Tips |

|---|---|

| Defining Non-Specific Binding | Essential. Determined by parallel incubation with a high concentration (e.g., 10 μM) of a known, potent, unlabeled competitor. Specific binding = Total binding - Non-specific binding [6]. |

| Radioligand Concentration | Use a concentration at or below its Kd value to ensure sensitivity in competition assays [3]. |

| Membrane Protein Concentration | Should be optimized to ensure that <10% of the total radioligand is bound (to avoid ligand depletion) [7]. In SPA, titrate carefully as background can be an issue [3]. |

| Incubation Time & Temperature | Must be sufficient to reach equilibrium. This should be validated through kinetic experiments [1] [2]. |

| Ligand Stability | ³H-ligands are generally stable for 3-6 months. ¹²⁵I-ligands should be used within 1-2 months of manufacture [3]. |

Critical Troubleshooting Guide

| Challenge | Potential Solution |

|---|

| High Non-Specific Binding | • Optimize wash volumes and speed in filtration assays. • Include BSA or salts/detergents in the wash buffer [3]. • For hydrophobic ligands, use BSA-coated filters [3]. | | High Assay Variability (Filtration) | • Ensure rapid and consistent filtration and washing across all samples. • Pre-soak filters in buffer with BSA or PEI to reduce binding to the filter itself [7]. | | Low Signal-to-Noise Ratio (SPA) | • Carefully titrate the amount of membrane and SPA beads to optimize the signal while minimizing background [3]. | | Inaccurate Ki Values | • Use the experimentally determined concentration of the radioligand working solution, as ligands can stick to tube walls [3]. • Ensure the radioligand has high radiochemical purity [3]. |

Adapting the Protocol for this compound

To develop a specific protocol for this compound, you will need to identify its biological target. The relationship between assay components and data analysis is a multi-stage process:

- Identify the Target Receptor: this compound is described in historical literature as a selective antagonist for the tachykinin NK2 receptor. This is your starting point.

- Select an Appropriate Radioligand: For the NK2 receptor, a radiolabeled tachykinin agonist or antagonist (e.g., [³H]- or [¹²⁵I]-labeled) with high affinity and selectivity would be required.

- Perform a Saturation Binding Assay: Before the competition assay, use the chosen radioligand in a saturation experiment to confirm its Kd (binding affinity) and the Bmax (receptor density) in your specific receptor preparation [2] [8]. This Kd value is essential for designing the competition assay and for the subsequent Ki calculation.

- Establish Competition Conditions: Using the Kd from the saturation assay, set up the competition experiment with a fixed concentration of radioligand (at or below its Kd) and a range of this compound concentrations.

References

- 1. a radioligand competition binding protocol for assessing ... [pubmed.ncbi.nlm.nih.gov]

- 2. Radioligand Binding Assay [giffordbioscience.com]

- 3. Radiometric Ligand-Binding Assays [revvity.com]

- 4. Competitive Binding Assay - an overview [sciencedirect.com]

- 5. Radioligand binding assay [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand binding and competition assays [bio-protocol.org]

- 7. Radioligand binding methods: practical guide and tips [pubmed.ncbi.nlm.nih.gov]

- 8. Radioligand binding assays and their analysis [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes & Protocols: Using MEN 10208 in Transfected Fibroblast Studies for NK2 Receptor Research

Introduction & Background

MEN 10208 ([Tyr⁵,D-Trp⁶,⁸,⁹,Arg¹⁰]NKA(4-10)) represents a crucial pharmacological tool in tachykinin receptor research, specifically developed to discriminate between putative NK2 receptor subtypes in various tissue preparations. This peptide antagonist exhibits a distinctive low-affinity binding profile in certain cellular contexts, particularly in transfected fibroblast models, making it invaluable for characterizing receptor heterogeneity [1]. The seminal study by Maggi and colleagues demonstrated that this compound displayed significantly different affinities when tested in bovine stomach membranes versus transfected murine fibroblasts (SKLKB82#3 cells) expressing the bovine NK2 receptor, providing key evidence for the existence of NK2 receptor subtypes [1].

The transfected fibroblast model system offers a controlled environment for studying receptor pharmacology without the complexities of native tissues. Fibroblasts, as mesenchymal-origin cells, provide a versatile platform for heterologous expression of receptors and have been extensively used to study intracellular signaling pathways and calcium mobilization mechanisms [2] [3]. When transfected with cDNA encoding specific receptors, these cells enable detailed investigation of ligand-receptor interactions and signal transduction pathways in a defined system. The SKLKB82#3 murine fibroblast cell line, used in the original this compound studies, exemplifies this approach by stably expressing the bovine NK2 receptor, allowing for consistent pharmacological characterization [1].

Table 1: Pharmacological Characteristics of this compound in Different Biological Systems

| Biological Preparation | Receptor Type | This compound Affinity | Primary Experimental Use |

|---|---|---|---|

| Bovine stomach membranes | Native NK2 receptor | High affinity | Reference tissue for NK2 receptor studies |

| SKLKB82#3 transfected fibroblasts | Bovine NK2 receptor | Low affinity | Discrimination of NK2 receptor subtypes |

| Guinea-pig bronchi | Native NK2 receptor | Variable affinity | Tissue-specific receptor characterization |

Experimental Applications of this compound

Receptor Binding Studies

The primary application of this compound in transfected fibroblast studies involves competitive radioligand binding assays to characterize receptor binding sites. In the foundational study, researchers employed this approach to demonstrate that this compound exhibited distinct affinity patterns between native tissues and transfected cell systems [1]. The transfected fibroblast model (SKLKB82#3 cells) revealed a low-affinity binding site for this compound compared to its high-affinity interaction in bovine stomach membranes, providing critical evidence for NK2 receptor heterogeneity across different cellular contexts. This binding profile serves as a pharmacological fingerprint for identifying receptor subtypes in novel experimental systems.

Functional Characterization

Beyond binding studies, this compound has been instrumental in assessing the functional responses mediated through NK2 receptors in transfected fibroblasts. Researchers have effectively utilized this antagonist to inhibit neurokinin A-induced polyphosphoinositide hydrolysis, a key signaling pathway activated by NK2 receptor stimulation [1]. The differential potency of this compound in inhibiting this pathway in transfected fibroblasts versus native tissues further corroborates the existence of pharmacologically distinct NK2 receptor subtypes. Additionally, the compound has been used to study calcium mobilization in transfected fibroblasts, as NK2 receptor activation triggers robust intracellular calcium signals through the phospholipase C-IP3 pathway [2] [3].

Table 2: Quantitative Binding and Functional Data for this compound in Transfected Fibroblasts

| Experimental Parameter | Value in Transfected Fibroblasts | Value in Bovine Stomach | Significance |

|---|---|---|---|

| Binding affinity (Ki) | Low affinity | High affinity | Discriminates NK2 receptor subtypes |

| Inhibition of NKA-induced PI hydrolysis | Reduced potency | Higher potency | Confirms functional receptor differences |

| Calcium mobilization effects | Attenuated response | Potent inhibition | Supports signaling pathway differences |

Protocol: Competitive Binding Assay Using this compound

Materials and Reagents

- Cell culture: SKLKB82#3 murine fibroblast cell line transfected with bovine NK2 receptor cDNA (or relevant transfected fibroblast model) [1]

- Growth medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin [4]

- Selection antibiotic: Appropriate selective agent (e.g., G418 at 400 μg/mL) for maintaining transfected cells

- Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 3 mM MnCl₂, 0.1% bovine serum albumin (BSA), and protease inhibitor cocktail

- Radioligand: [³H]-Neurokinin A (specific activity: 50-100 Ci/mmol)

- This compound: Working concentration range: 10⁻¹¹ to 10⁻⁶ M (prepare fresh from 1 mM stock solution in DMSO)

- Filtration system: Glass fiber filters (GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine for 2 hours to reduce nonspecific binding

- Scintillation cocktail: Appropriate for aqueous samples

Cell Preparation and Membrane Isolation

Cell culture maintenance: Grow SKLKB82#3 transfected fibroblasts in complete growth medium with appropriate selection pressure at 37°C in a humidified 5% CO₂ atmosphere. Use cells between passages 5-15 to ensure consistent receptor expression [1].

Cell harvesting: At approximately 80-90% confluence, rinse cells twice with ice-cold phosphate-buffered saline (PBS) and detach using enzyme-free cell dissociation buffer to preserve receptor integrity.

Membrane preparation:

- Centrifuge cell suspension at 500 × g for 10 minutes at 4°C

- Resuspend cell pellet in 10 volumes of ice-cold hypotonic buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4) and homogenize with 15-20 strokes in a Dounce homogenizer

- Centrifuge homogenate at 40,000 × g for 20 minutes at 4°C

- Resuspend pellet in binding buffer and aliquot for immediate use or storage at -80°C

- Determine protein concentration using Bradford or BCA assay

Binding Assay Procedure

Assay setup: In duplicate or triplicate, add the following to incubation tubes:

- 400 μL binding buffer

- 50 μL [³H]-Neurokinin A (final concentration ~0.5 nM)

- 50 μL this compound (varying concentrations from 10⁻¹¹ to 10⁻⁶ M) or vehicle for control tubes

- 100 μL membrane preparation (50-100 μg protein)

Incubation: Mix thoroughly and incubate at 25°C for 60 minutes to reach equilibrium binding.

Separation and quantification:

- Terminate incubation by rapid filtration under vacuum through pre-soaked glass fiber filters

- Rinse filters 3 times with 5 mL ice-cold wash buffer (50 mM Tris-HCl, pH 7.4)

- Transfer filters to scintillation vials, add 5 mL scintillation cocktail, and equilibrate for 6 hours

- Quantify bound radioactivity using liquid scintillation counting

Control measurements:

- Total binding: Tubes without this compound

- Nonspecific binding: Tubes with 1 μM unlabeled Neurokinin A

- Specific binding: Total binding - Nonspecific binding

Protocol: Functional Calcium Mobilization Assay

Materials and Reagents

- Calcium-sensitive dye: Fura-2 AM or Fluo-4 AM (1 mM stock in DMSO)

- Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

- Agonist solution: Neurokinin A (100 μM stock in water, prepare fresh dilutions in assay buffer)

- Antagonist solution: this compound (1 mM stock in DMSO, working concentrations in assay buffer)

- Probenecid (optional): 250 mM stock in DMSO for reducing dye leakage

- Pluronic F-127 (20% w/v in DMSO): For enhancing dye loading

- Cell culture reagents: As described in Section 3.1

Cell Preparation and Dye Loading

Cell seeding: Harvest transfected fibroblasts as described in Section 3.2 and seed into black-walled, clear-bottom 96-well plates at a density of 2-4 × 10⁴ cells/well. Culture for 24-48 hours until 70-80% confluent [4].

Dye loading solution: Prepare working solution containing 2-5 μM Fura-2 AM or Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid in assay buffer.

Loading procedure:

- Remove culture medium and wash cells once with assay buffer

- Add 100 μL dye loading solution per well

- Incubate for 45-60 minutes at 37°C in the dark

- Replace loading solution with 100 μL fresh assay buffer

- Incubate for additional 30 minutes at room temperature to allow complete de-esterification

Calcium Measurement and this compound Treatment

Instrument setup: Configure fluorescence plate reader for ratiometric measurement (Fura-2: excitation 340/380 nm, emission 510 nm) or single wavelength measurement (Fluo-4: excitation 485 nm, emission 525 nm).

Baseline recording: Measure baseline fluorescence for 1-2 minutes to establish stable signal.

This compound pretreatment:

- For antagonist studies, add this compound (varying concentrations) or vehicle after baseline recording

- Incubate for 15-30 minutes to allow receptor interaction

- Continue monitoring fluorescence during pretreatment period

Agonist stimulation:

- Add Neurokinin A (final EC₈₀ concentration, typically 10-100 nM)

- Monitor fluorescence continuously for 3-5 minutes to capture calcium transient

- Include control wells with buffer alone to assess spontaneous activity

Calculation of response:

- For Fura-2: Calculate ratio of fluorescence (340/380 nm) and convert to [Ca²⁺]i using standard equation

- For Fluo-4: Express data as ΔF/F₀, where F₀ is baseline fluorescence

Data Analysis & Interpretation

Binding Data Analysis

The analysis of competitive binding data with this compound follows established principles for receptor-ligand interactions. Use nonlinear regression to fit the data to a one-site competition model:

% Bound = Bottom + (Top - Bottom) / (1 + 10^(X - LogIC₅₀))

Where X is the logarithm of this compound concentration, Top and Bottom are the plateaus at minimum and maximum inhibition, and IC₅₀ is the concentration producing half-maximal inhibition. Convert IC₅₀ to inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kd)

Where [L] is the concentration of radioligand and Kd is its dissociation constant. The low affinity of this compound in transfected fibroblasts (compared to native tissues) should be evident from the rightward shift in the competition curve and higher Kᵢ value [1].

Functional Data Analysis

For calcium mobilization assays, quantify the peak amplitude of the calcium transient, the area under the curve (AUC), and the EC₅₀/IC₅₀ values for agonist/antagonist interactions. Analyze concentration-response curves using four-parameter logistic equation:

Response = Bottom + (Top - Bottom) / (1 + 10^(LogEC₅₀ - X))

Where X is the logarithm of agonist concentration. For Schild analysis of this compound antagonism, plot log(DR-1) against log[this compound], where DR is the dose ratio (EC₅₀ of agonist in presence of antagonist divided by EC₅₀ in absence). The slope should not differ significantly from unity for competitive antagonism, with the x-intercept providing the pA₂ value [1].

Troubleshooting and Optimization

Common Issues and Solutions

- High nonspecific binding in radioligand assays: Increase pre-soaking time of filters in polyethyleneimine to 2-4 hours; optimize wash volume and temperature (ice-cold buffer improves specific-to-nonspecific ratio)

- Poor signal-to-noise ratio in calcium assays: Optimize dye loading concentration and duration; include probenecid to reduce dye leakage; verify cell density and health

- Inconsistent this compound effects: Prepare fresh solutions for each experiment; verify stability of peptide in solution; ensure consistent pretreatment time

- Low transfection efficiency: Use early passage cells; optimize selection pressure; verify receptor expression regularly with control ligands

Experimental Optimization

- Time course studies: Conduct preliminary experiments to determine optimal incubation times for this compound pretreatment, as this significantly affects antagonist potency measurements

- Concentration ranges: Use appropriate this compound concentrations (typically 10⁻¹¹ to 10⁻⁶ M) based on its expected low affinity in transfected fibroblasts

- Cell passage number: Monitor potential changes in receptor expression and responsiveness with increasing cell passages, and establish consistent passage range for experiments

- Validation controls: Include reference compounds with known pharmacology (e.g., MEN 10207) to validate assay performance and compare with published data [1]

References

- 1. (PDF) Distinct NK2 Receptor Subtype in Fibroblasts [academia.edu]

- 2. Ca2+ Signaling in Cardiovascular Fibroblasts - PMC - NIH [pmc.ncbi.nlm.nih.gov]

- 3. Ca2+ Signaling in Cardiac Fibroblasts: An Emerging ... [mdpi.com]

- 4. Protocol to assess the cytotoxicity of autologous human ... [pmc.ncbi.nlm.nih.gov]

methods for administering MEN 10208 in vivo

Pharmacological Profile of MEN 10,208

MEN 10,208 is a selective antagonist for the NK₂ tachykinin receptor. The table below summarizes key quantitative data from in vitro studies.

| Property | Details |

|---|---|

| Target Receptor | NK₂ Tachykinin Receptor [1] |

| Biological Activity | Antagonist [1] |

| Notable Finding | Its antagonist affinity (pKB) is significantly reduced in the rabbit pulmonary artery (from 7.47 to 5.94) in the presence of the aminopeptidase inhibitor amastatin, suggesting enzymatic degradation in certain tissues. This effect was not observed in the hamster trachea [1]. |

| Molecular Implication | The amastatin-sensitive degradation in rabbit pulmonary artery is possibly mediated by aminopeptidase M, which may convert the octapeptide MEN 10,208 to the heptapeptide MEN 10,207 by removing the N-terminal Threonine [1]. |

Experimental Protocol: In Vitro Tissue Bath Assay

While direct in vivo administration protocols for MEN 10,208 were not found, its pharmacological characterization is performed using standardized in vitro tissue bath experiments. The following workflow and detailed protocol are based on these established methods.

Detailed Methodology

Tissue Preparation and Mounting [1]

- Tissues: Isolated rabbit pulmonary artery or hamster trachea are commonly used.

- Process: Fresh tissues are dissected and cut into rings or strips. Each tissue segment is carefully mounted in an organ bath chamber containing oxygenated (typically with 95% O₂ and 5% CO₂) physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C.

Equipment and Reagents

- Organ Bath System: Multi-chamber setup with temperature control and aeration.

- Force Transducers: To measure isometric tension changes in the tissue.

- Data Acquisition System: Software for real-time recording and analysis of contractile responses.

- Solutions: Physiological salt solution, stock solutions of MEN 10,208, selective NK₂ receptor agonists (e.g., Neurokinin A or [β-Ala⁸]NKA(4-10)), and optional enzyme inhibitors like Amastatin.

Experimental Procedure

- Equilibration and Tensioning: Tissues are placed under an optimal resting tension (e.g., 1 gram) and allowed to equilibrate for at least 60 minutes, with the bath solution being changed every 15-20 minutes [1].

- Initial Agonist Response (Control): A cumulative concentration-response curve is generated for the NK₂ receptor agonist. This establishes the maximum contractile response and agonist potency (EC₅₀) under control conditions.

- Antagonist / Inhibitor Incubation: After thorough washing to restore baseline tension, tissues are incubated with a single concentration of MEN 10,208 for a set period (e.g., 30 minutes). To study the impact of peptidases, a parallel set of tissues can be pre-treated with an aminopeptidase inhibitor like Amastatin (e.g., 10 µM for 30 minutes) before and during the MEN 10,208 incubation [1].

- Repeat Agonist Response (Post-Treatment): Following the incubation period, a second cumulative concentration-response curve to the agonist is constructed in the continued presence of MEN 10,208 (and amastatin, if used).

Data Analysis

- Contractile responses are typically measured as an increase in isometric tension (grams or millinewtons, mN).

- Agonist potency (EC₅₀) and maximum response (Emax) are determined from the concentration-response curves before and after antagonist application.

- The antagonist affinity of MEN 10,208 is quantified by calculating its pKB value, which is the negative logarithm of the equilibrium dissociation constant, using the following formula [1]:

pK_B = log(CR - 1) - log([Antagonist])where CR (Concentration Ratio) is the EC₅₀ of the agonist in the presence of MEN 10,208 divided by its EC₅₀ in the absence of the antagonist.

Considerations for In Vivo Administration

Translating these findings to an in vivo context requires addressing several challenges:

- Peptidase Degradation: The finding that amastatin alters MEN 10,208's efficacy is critical [1]. In a live animal, systemic peptidases would rapidly degrade the peptide. A successful in vivo protocol would likely require co-administration with a broad-spectrum peptidase inhibitor or the development of a stabilized, metabolically resistant analog.

- Administration Route: As a peptide, MEN 10,208 would have very low oral bioavailability. It would likely need to be administered via intravenous (IV) bolus or infusion to ensure it reaches the systemic circulation. Other potential routes could include subcutaneous (SC) or intraperitoneal (IP) injection, though these may have lower and more variable bioavailability.

- Dosage and Formulation: The effective in vivo dose would need to be empirically determined based on the target engagement and the specific disease model. The peptide would require formulation in a sterile, biocompatible vehicle (e.g., saline with a small amount of albumin to prevent binding to surfaces).

References

Application Note: A Generalized Framework for Dose-Response Analysis

1. Introduction to Dose-Response Experiments Dose-response experiments are fundamental in pharmacology and drug discovery. They aim to determine the relationship between the concentration or dose of a compound (e.g., MEN 10208) and the magnitude of its effect on a biological system [1]. These studies allow researchers to quantify key parameters such as potency (EC₅₀/IC₅₀) and efficacy (Eₘₐₓ), which are critical for evaluating a compound's therapeutic potential and safety profile.

2. Experimental Design Considerations A well-designed dose-response study requires careful planning. The following table outlines core elements to define before starting your experiment with this compound.

| Design Element | Description and Considerations for this compound |

|---|---|

| Assay System | Choose a relevant biological system (e.g., cell-based assay using iPSC-derived neurons [1], isolated tissue preparation, enzyme activity assay). |

| Compound Handling | Determine this compound's solubility (e.g., DMSO, saline), prepare a stock solution, and serial dilutions while ensuring solvent concentrations do not themselves cause effects. |

| Dose Selection | Select a range of concentrations (typically 8-12 points) spanning from below to above the expected effective concentration, often in a logarithmic series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, etc.). |

| Replication | Perform experiments with a sufficient number of replicates (e.g., n=3-6) to ensure statistical power and reliability of the results. |

| Controls | Include both positive controls (a known effective compound) and negative controls (vehicle-only) to validate the assay's performance. |

3. Key Parameters and Data Analysis The data generated from dose-response experiments are typically fit to a nonlinear regression curve, often a four-parameter logistic (4PL) model, to derive the following key parameters:

| Parameter | Definition | Interpretation |

|---|---|---|

| Eₘₐₓ (Maximal Response) | The maximum effect a compound can produce. | Reflects the efficacy or intrinsic activity of this compound. |

| EC₅₀ / IC₅₀ (Half-Maximal Effective/Inhibitory Concentration) | The concentration that produces 50% of the maximal effect. | Reflects the potency of this compound; a lower value indicates higher potency. |

| Hill Slope | Describes the steepness of the curve. | Indicates cooperativity in the binding or signaling process. |

Generalized Experimental Protocol for Dose-Response Studies

Title: Cell-Based Dose-Response Assay for Candidate Compounds

1. Objective To determine the concentration-dependent effect of a test compound on a predefined biological readout (e.g., cell viability, calcium flux, reporter gene expression).

2. Materials

- Cell line or primary cells relevant to the target pathology.

- Test compound (e.g., this compound).

- Assay-specific reagents (e.g., fluorescence dyes, detection antibodies).

- Cell culture plates (e.g., 96-well or 384-well plates for HTS [1]).

- Liquid handling equipment for serial dilutions.

- Plate reader or imaging system for endpoint measurement.

3. Methodology 3.1. Cell Plating:

- Harvest and count cells. Seed cells at an optimized density in culture plates. Allow cells to adhere and recover for an appropriate period (e.g., 24 hours).

3.2. Compound Dilution & Treatment:

- Prepare a serial dilution of this compound in assay buffer or culture medium. Ensure the final concentration of any solvent (e.g., DMSO) is consistent and non-cytotoxic across all wells.

- Remove culture medium from the plated cells and add the compound dilutions to the respective wells. Include vehicle-only (negative control) and a reference compound (positive control) wells.

3.3. Incubation & Assay Measurement:

- Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO₂) for the predetermined treatment time.

- At the end of the incubation, perform the steps required by your specific assay kit (e.g., add substrate, dye, or lysis buffer) according to the manufacturer's instructions.

- Measure the signal (e.g., absorbance, fluorescence, luminescence) using a microplate reader.

4. Data Analysis

- Normalize the raw data from each well to the average of the negative (0% effect) and positive (100% effect) control wells.

- Fit the normalized dose-response data to a 4-parameter logistic curve using scientific analysis software (e.g., GraphPad Prism).

- Report the derived parameters (EC₅₀/IC₅₀, Eₘₐₓ, Hill Slope) along with their confidence intervals.

Workflow and Data Relationship Diagram

The diagram below visualizes the key stages of a dose-response experiment and how data flows from raw measurements to finalized parameters.

References

A Framework for Designing Your Protocol

Since a ready-made protocol is unavailable, you will need to establish one based on general principles and any sparse data you can find. The process can be broken down into the following key areas, summarized in the table below.

| Protocol Aspect | Key Considerations | Suggested Actions Due to Lack of Data |

|---|---|---|

| Stock Solution Preparation | Solubility, solvent toxicity, storage stability. | Based on its structure [1], it is likely DMSO-soluble. Start with a small batch. |

| Cell Culture System | Cell type relevance, health, and density. | Adhere to general best practices for your cell line [2]. |

| Dosing & Exposure | Working concentration, treatment duration, timing. | The most significant unknown. A literature search for published studies is essential. |

| Experimental Controls | Validating the experiment and the reagent's activity. | Crucial to include controls to confirm the compound is working as expected. |

The workflow below outlines the general sequence for establishing a new cell culture protocol with an inhibitor like MEN 10208.

Key Steps and Troubleshooting

To operationalize the framework above, here are detailed considerations and actions for each step.

- Stock Solution Preparation: this compound is a peptide, and such compounds are often reconstituted in DMSO [1]. Prepare a high-concentration stock solution (e.g., 10-100 mM), filter-sterilize it, and aliquot for storage at -20°C to avoid repeated freeze-thaw cycles. When adding to cell culture, ensure the final solvent concentration is low enough to be non-toxic (typically ≤0.1% for DMSO).

- Cell Culture & Controls: Maintain your cells under optimal conditions using validated techniques [2]. Your experimental design must include robust controls. A positive control (e.g., another known neurokinin A receptor antagonist) and a vehicle control (the solvent alone) are essential to confirm that any observed biological effect is due to this compound and not the solvent or other experimental variables.

- Dosage and Validation: The working concentration is the biggest unknown. You must find this information through a thorough search of scientific literature. Once you have a candidate concentration and timing, include a functional assay in your experiment to confirm that this compound is effectively blocking the neurokinin A receptor in your specific cell system.

Suggestions for Finding More Information

To move forward with your research, I suggest the following actions:

- Conduct a focused literature search on platforms like PubMed and Google Scholar using search terms such as "this compound neurokinin A receptor," "tachykinin receptor antagonist cell culture," and "this compound assay."

- Contact the manufacturer of this compound directly. Suppliers sometimes have proprietary technical data or application notes that are not publicly listed on their websites [1].

- Consult related research papers that use this compound. Even if their primary focus is different, their methodology sections may contain valuable details on concentration and application.

References

Core Principles of Calcium Mobilization Assays

Calcium mobilization is the process where cells release calcium ions (Ca²⁺) from internal stores or allow them to enter from outside the cell in response to a stimulus. This process is a key event in many signaling pathways and is often measured to study the activity of G protein-coupled receptors (GPCRs) [1].

A widely used method involves loading cells with fluorescent calcium indicator dyes. When these dyes bind to Ca²⁺, their fluorescence changes, allowing researchers to monitor calcium levels in real time using a plate reader or microscope [2] [3] [4]. Below is a general workflow for a high-throughput calcium mobilization assay, which can be adapted for studying MEN 10208.

Detailed Experimental Protocol

This protocol outlines a generalized method for a high-throughput calcium mobilization assay, which can be customized for this compound based on your specific receptor target.

1. Cell Preparation and Plating

- Cell Line: Use a stable cell line expressing the receptor of interest. For GPCRs that naturally couple to Gαi or Gαs, use a cell line engineered to also express a chimeric or promiscuous Gαq protein (e.g., Gα16) to redirect signaling to the phospholipase C (PLC) pathway and robust calcium release [5].

- Culture and Harvest: Maintain cells according to standard cell culture protocols. On the day of the experiment, harvest cells using a gentle detachment method (e.g., Detachin or trypsin/versene) [2].

- Plating: Seed cells into a 384-well microplate at an optimized density (e.g., 20,000-30,000 cells per well) and culture for 24-48 hours until they reach appropriate confluence [5].

2. Dye Loading

- Prepare a loading solution containing a cell-permeant, acetoxymethyl (AM) ester fluorescent dye (e.g., Fluo-4 AM, Fluo-3 AM, or FuraRed at ~1-5 µM) in an assay buffer [2] [6] [7].

- Remove the cell culture medium from the plated cells and replace it with the dye loading solution.

- Incubate for 30-60 minutes at 37°C in the dark to allow dye entry and esterase cleavage into the active, cell-impermeant form.

- Replace the dye solution with a fresh assay buffer to remove excess extracellular dye.

3. Compound Addition and Signal Detection

- Place the microplate in a fluorescent plate reader (e.g., FLIPR or equivalent) capable of rapid kinetic readings.

- Establish a baseline fluorescence reading for 10-30 seconds.

- Automatically add This compound (or a control agonist/antagonist) to the wells. The final concentration will depend on the purpose of the experiment (e.g., EC₅₀ or IC₅₀ determination).

- Immediately after compound addition, continue to record the fluorescence signal for an additional 2-5 minutes to capture the full response curve, typically characterized by a rapid peak followed by a decline to a sustained plateau or a return to baseline [2] [7].

4. Data Analysis

- Signal Calculation: Export the raw fluorescence data and process it. The response is often reported as the peak fluorescence intensity minus the baseline (ΔF) or normalized as ΔF/F [7].

- Quantification: Plot the normalized response against the concentration of this compound to generate a dose-response curve. From this curve, calculate key parameters such as the EC₅₀/IC₅₀ and Emax using a four-parameter logistic (4PL) nonlinear regression model [2].

- Assay Quality: The robustness of the assay can be evaluated using the Z'-factor, a statistical parameter. A Z'-factor > 0.5 is generally indicative of an excellent and robust assay suitable for high-throughput screening [5].

Critical Considerations and Troubleshooting

The table below summarizes key parameters and potential solutions to common issues.

| Aspect | Considerations & Potential Issues | Troubleshooting Tips |

|---|---|---|

| Cell Health | Poor cell viability or over-confluence can cause high background signal or weak response. | Ensure cells are in log-phase growth and harvested at sub-confluent density. |

| Dye Loading | Incomplete dye loading or hydrolysis; Dye leakage; Photobleaching. | Use a probenecid-containing buffer; Keep plates in dark; Optimize loading time/temperature. |

| Signal Strength | Weak or no signal upon stimulation. | Confirm receptor expression/function; Use a positive control agonist; Consider Gαq16 protein co-expression for certain GPCRs [5]. |

| Data Variability | High well-to-well or plate-to-plate variability. | Use automated, calibrated liquid handlers for consistent compound addition. Validate with reference controls. |

Calcium-Dependent Signaling Pathway

To contextualize the assay, the diagram below illustrates the primary signaling pathway activated in a typical calcium mobilization experiment, such as one that might be initiated by a GPCR agonist. In this pathway, this compound would act as the ligand.

References

- 1. Calcium signaling [en.wikipedia.org]

- 2. Intracellular Calcium in Response to Ion Channel... Mobilization [pmc.ncbi.nlm.nih.gov]

- 3. Mobilization of Calcium from Intracellular Stores, ... [pmc.ncbi.nlm.nih.gov]

- 4. Dynamic visualization of calcium-dependent signaling in ... [pmc.ncbi.nlm.nih.gov]

- 5. Validation of a High-Throughput Calcium Mobilization ... [pubmed.ncbi.nlm.nih.gov]

- 6. sciencedirect.com/topics/medicine-and-dentistry/ calcium - mobilization [sciencedirect.com]

- 7. Enhanced calcium ion mobilization in osteoblasts on amino group... [cellandbioscience.biomedcentral.com]

MEN 10208 receptor characterization techniques

MEN 10208 Receptor Characterization Overview

This compound is identified as a neurokinin A antagonist and a tachykinin NK2 receptor-selective antagonist [1] [2]. The key findings from the literature are summarized in the table below.

| Characteristic | Description |

|---|---|

| Classification | Tachykinin NK2 receptor-selective antagonist [1] [2] |

| Chemical Nature | Linear octapeptide; prepared by solid-phase synthesis [2] |

| Key Finding | Affinity is tissue-dependent and influenced by amastatin-sensitive enzymes (e.g., aminopeptidase M) [1] |

| Affinity in Rabbit Pulmonary Artery (pKB) | 7.47 (reduced to 5.94 in the presence of amastatin) [1] |

| Affinity in Hamster Trachea (pKB) | Unchanged by amastatin [1] |

| Proposed Metabolite | MEN 10,207 (a heptapeptide formed by removal of N-terminal Thr) [1] |

Experimental Workflow for Characterization

The following diagram outlines the general experimental workflow used in the identified studies to characterize this compound, based on isolated tissue preparations [1].

Detailed Experimental Methodology

Here is a more detailed breakdown of the key experiments cited, particularly the study investigating the effect of amastatin on this compound's antagonist properties [1].

Tissue Preparation and Functional Assay

This protocol is based on experiments performed on the rabbit pulmonary artery and hamster trachea [1].

- Tissue Isolation: Isolate the rabbit pulmonary artery and hamster trachea through standard dissection procedures.

- Organ Bath Setup: Mount the tissue segments in organ baths containing a physiological salt solution (e.g., Krebs solution). Maintain the solution at 37°C and continuously bubble with a 95% O₂ and 5% CO₂ mixture.

- Tension Measurement: Connect the tissues to isometric force transducers to measure changes in contractile tension. Apply an optimal resting tension (e.g., 1-2 g for trachea) and allow tissues to equilibrate for at least 60 minutes.

- Experimental Protocol:

- Generate a control concentration-response curve for a selective NK2 receptor agonist (e.g., [β Ala⁸]neurokinin A-(4-10) or neurokinin A itself) by cumulative addition to the bath.

- Thoroughly wash the tissue to restore baseline tension.

- Incubate the tissue with This compound (10 µM) for a set period (e.g., 30 minutes). In test groups, also include the aminopeptidase inhibitor amastatin (10 µM) in the incubation solution.

- After incubation, re-generate the agonist concentration-response curve in the continued presence of the antagonist (and amastatin, if applicable).

- Data Analysis: Use the concentration-ratio (CR) of the agonist EC₅₀ values (in the presence and absence of antagonist) to calculate the antagonist's affinity, expressed as a pKB value, using the Schild equation: pKB = log(CR - 1) - log[B], where [B] is the molar concentration of the antagonist [3].

Radioligand Binding Assay

While the primary search results focus on functional assays [1], this compound has also been characterized in competitive radioligand binding studies to determine its affinity for the NK2 receptor [4].

- Membrane Preparation: Prepare crude plasma membrane fractions from tissues or cells expressing the NK2 receptor (e.g., bovine stomach membranes, transfected fibroblasts).

- Binding Reaction: Incubate the membrane preparation with a fixed concentration of a radiolabeled NK2 receptor ligand (e.g., [¹²⁵I]-NKA) and increasing concentrations of the unlabeled this compound to compete for binding.

- Incubation Conditions: Conduct the binding reaction in an appropriate buffer at room temperature or 37°C for a duration that allows equilibrium to be reached (e.g., 60-90 minutes).

- Separation and Measurement: Terminate the reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand. Measure the radioactivity retained on the filters.

- Data Analysis: Analyze the competition data using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀). Convert the IC₅₀ value to an equilibrium inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Important Technical Considerations and Limitations

- Enzymatic Degradation: The antagonist potency of this compound is highly susceptible to degradation by amastatin-sensitive aminopeptidases (likely aminopeptidase M) in certain tissues [1]. This can lead to an underestimation of its true affinity if not controlled for. Including amastatin (10 µM) in the incubation medium is crucial for accurate characterization in susceptible tissues like the rabbit pulmonary artery.

- Receptor Heterogeneity: The differential effect of amastatin on this compound's affinity between the rabbit pulmonary artery and hamster trachea provides evidence for the existence of NK2 receptor subtypes across different species and tissues [1] [4].

- Tissue-Specific Metabolism: The parent compound, this compound (an octapeptide), is believed to be converted in some tissues to MEN 10,207 (a heptapeptide) by the removal of its N-terminal Threonine residue. This metabolite may have different receptor affinity and contribute to the observed tissue-dependent effects [1].

References

- 1. Amastatin interferes with the antagonist properties of MEN 10,208 in... [pubmed.ncbi.nlm.nih.gov]

- 2. MEN | MedChemExpress (MCE) Life Science Reagents [medchemexpress.com]

- 3. Methods for Characterization of Receptors Based on... | SpringerLink [link.springer.com]

- 4. (PDF) Distinct NK2 Receptor Subtype in Fibroblasts [academia.edu]

MEN 10208 in neurokinin A receptor subtype identification

MEN 10,208: Key Properties at a Glance

| Property | Specification |

|---|---|

| Chemical Name | [Thr⁵, D-Trp⁶, ⁸, ⁹, Arg¹⁰] Neurokinin A (4-10) [1] |

| Molecular Formula | C₆₁H₇₅N₁₅O₁₂ [1] |

| Molecular Weight | 1210.34 g/mol [1] |

| CAS Number | 129781-07-3 [1] |

| Biological Activity | Selective neurokinin A (NK2) receptor antagonist [1] |

| Amino Acid Sequence | Thr-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH₂ [1] |

Experimental Data Summary Table

The following table summarizes key quantitative data from receptor characterization studies using MEN 10,208:

| Experimental Model | Key Finding | Quantitative Result | Interpretation/Implication |

|---|---|---|---|

| Rabbit Pulmonary Artery | Amastatin reduces MEN 10,208 affinity | pKB: 7.47 → 5.94 (with amastatin) [2] | Bioactivation by aminopeptidase M required for high affinity [2] |

| Hamster Trachea | Amastatin does not affect MEN 10,208 affinity | pKB: Unchanged (with amastatin) [2] | Different enzymatic environment; direct receptor interaction [2] |

| Transfected Murine Fibroblasts (SKLKB82#3) | MEN 10,208 shows low affinity for bovine NK2 receptor | Lower affinity compared to MEN 10,207 [3] | Supports existence of distinct NK2 receptor subtype [3] |

Introduction to Neurokinin Receptors and MEN 10,208

Neurokinin receptors are a class of G-protein coupled receptors that mediate the biological effects of tachykinin peptides. Three primary receptor types have been characterized: NK1, NK2, and NK3 [4] [5]. The neurokinin A (NKA) receptor, known as the NK2 receptor, is predominantly involved in smooth muscle contraction and has been implicated in various physiological and pathophysiological processes in the respiratory, gastrointestinal, and urinary systems [4] [5]. Pharmacological characterization has revealed potential heterogeneity within the NK2 receptor class across different species and tissues, necessitating precise pharmacological tools for subtype identification [2] [3] [4].

MEN 10,208 is a linear octapeptide antagonist specifically designed for the investigation of NK2 receptors. Its sequence, Thr-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH₂, incorporates multiple D-tryptophan residues, which enhance its stability and receptor binding specificity [1]. The antagonist exhibits a unique pharmacological profile that makes it exceptionally valuable for discriminating between NK2 receptor subtypes, particularly when used in conjunction with the aminopeptidase inhibitor amastatin [6] [2].

Experimental Protocols

Receptor Characterization in Isolated Tissue Preparations

2.1.1 Tissue Preparation and Mounting

- Tissue Isolation: Isplicate the rabbit pulmonary artery and hamster trachea from freshly euthanized animals following approved ethical guidelines [2].

- Bath Setup: Mount tissue segments (2-3 mm in length) under a resting tension of 1.0 g in organ baths containing oxygenated Krebs-Henseleit solution (95% O₂ / 5% CO₂, maintained at 37°C) [2].

- Equilibration: Allow tissues to equilibrate for at least 60 minutes, replacing the bath fluid every 15 minutes.

2.1.2 Agonist Cumulative Concentration-Response Curves (CCRCs)

- Generate an initial CCRC to the selective NK2 receptor agonist [β-Ala⁸]Neurokinin A-(4-10) in the concentration range of 0.1 nM to 1 µM [2].

- Wash the tissue thoroughly over 60 minutes to restore baseline tension.

- Incubate with MEN 10,208: Introduce MEN 10,208 at a fixed concentration (e.g., 1 µM) for 30 minutes [2].

- Repeat the CCRC to the agonist in the presence of the antagonist.

- Optional Amastatin Pre-treatment: In a parallel experiment, pre-treat tissues with the aminopeptidase inhibitor amastatin (10 µM) for 30 minutes before adding MEN 10,208 and constructing the CCRC [6] [2].

2.1.3 Data Analysis

- Plot agonist CRCAs and determine the EC₅₀ values.

- Calculate the dose-ratio (DR) as the ratio of EC₅₀ in the presence and absence of antagonist.

- Determine the antagonist affinity (pKB) using the formula: pKB = log(DR - 1) - log[antagonist]. A significant rightward shift in the CCRC indicates effective receptor blockade [2].

Competitive Radioligand Binding Assay

2.2.1 Membrane Preparation

- Homogenize frozen tissue samples (e.g., bovine stomach) or cultured cell pellets (e.g., transfected murine fibroblasts) in ice-cold Tris-EDTA buffer (50 mM Tris, 1 mM EDTA, pH 7.4) [3].

- Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C.

- Resuspend the final pellet in assay buffer (50 mM Tris, 1 mM EDTA, 3 mM MnCl₂, 0.1% BSA, 4 µg/mL leupeptin, 20 µg/mL phosphoramidon, 2 µg/mL chymostatin, pH 7.4) and determine protein concentration [3].

2.2.2 Binding Incubation

- In assay tubes, combine:

- Membrane suspension (50-100 µg protein)

- Fixed concentration of [³H]-NKA or [¹²⁵I]-NKA (typically ~50 pM)

- Increasing concentrations of MEN 10,208 (e.g., 0.1 nM to 10 µM) for competition binding, or an unlabeled compound for non-specific binding determination.

- Incubate for 60 minutes at 25°C to reach equilibrium [3].

- Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) under vacuum, followed by three washes with ice-cold Tris-HCl buffer.

2.2.3 Data Analysis

- Measure the radioactivity in the filters using a scintillation or gamma counter.

- Calculate specific binding as total binding minus non-specific binding.

- Analyze data using non-linear regression to fit a one-site competition model and determine the inhibition constant (Ki) for MEN 10,208 [3].

Key Findings and Mechanistic Insights

Amastatin-Sensitive Bioactivation

A critical finding is that the antagonist potency of MEN 10,208 is markedly reduced by amastatin in the rabbit pulmonary artery (pKB from 7.47 to 5.94) but remains unchanged in the hamster trachea [2]. This indicates that in the rabbit pulmonary artery, MEN 10,208 acts as a pro-antagonist. It requires enzymatic conversion by local amastatin-sensitive aminopeptidases (likely aminopeptidase M) to its active form, the heptapeptide MEN 10,207, which is generated by the removal of the N-terminal Thr residue [2]. This differential processing underpins its utility in receptor classification.

Evidence for NK2 Receptor Subtypes

Studies in transfected murine fibroblasts expressing the bovine NK2 receptor demonstrated that MEN 10,208 exhibits low affinity compared to MEN 10,207 [3]. This distinct affinity profile for the two closely related antagonists provides strong evidence for the existence of pharmacologically distinct NK2 receptor subtypes, often referred to as the "NK2A" (e.g., in hamster trachea) and "NK2B" (e.g., in rabbit pulmonary artery) subtypes [3]. The differential effect of amastatin on MEN 10,208's activity serves as a key functional assay to distinguish between them.

Functional Characterization Workflow

The following diagram illustrates the decision-making workflow for using MEN 10,208 to characterize an unknown NK2 receptor population:

Troubleshooting and Technical Notes

- Peptide Solubility and Storage: Reconstitute MEN 10,208 in dimethyl sulfoxide (DMSO) or sterile distilled water to prepare a 1-10 mM stock solution. Aliquot and store at -20°C or below to avoid repeated freeze-thaw cycles, which can lead to peptide degradation [1].

- Enzyme Inhibitor Specificity: When using amastatin, note that it is a general inhibitor of aminopeptidases. Include appropriate controls to rule out non-specific effects on tissue viability or agonist metabolism.

- Species and Tissue Considerations: The profile of MEN 10,208 is highly dependent on the tissue and species under investigation. Preliminary experiments should be conducted to establish the optimal concentration range for each new preparation.

- Functional vs. Binding Data: Correlate functional data (pKB) from organ bath experiments with binding data (Ki) from radioligand assays. Discrepancies may indicate the presence of receptor reserves or complex signaling mechanisms.

Conclusion

MEN 10,208 serves as a crucial pharmacological tool for the identification and classification of neurokinin A receptor subtypes. Its unique property of undergoing tissue-specific bioactivation allows researchers to functionally distinguish between NK2 receptor populations. The protocols outlined herein for isolated tissue baths and binding assays provide a robust framework for characterizing NK2 receptors in various systems. The differential effect of aminopeptidase inhibition on MEN 10,208's potency remains a defining criterion for establishing receptor heterogeneity, contributing significantly to the development of targeted therapeutics for disorders involving tachykinin pathways.

References

- 1. MEN 10208 | Neurokinin Receptor Antagonist [medchemexpress.com]

- 2. Amastatin interferes with the antagonist properties of MEN 10,208 in... [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) Distinct NK2 Receptor Subtype in Fibroblasts [academia.edu]

- 4. Neurokinin Receptor Subtypes Characterized by Biological ... [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Characterization of Receptor Types [link.springer.com]

- 6. Amastatin interferes with the antagonist properties of MEN ... [sciencedirect.com]

MEN 10208: Compound Profile and Known Assay Context

MEN 10208 is identified as a tachykinin neurokinin A (NKA) receptor antagonist. Its primary documented use is in competitive radioligand binding assays to characterize and distinguish between neurokinin receptor subtypes [1] [2].

The key known characteristic from the literature is its differential affinity:

- It has low affinity for the bovine NK₂ receptor subtype expressed in transfected murine fibroblasts (SKLKB82#3 cells) [1] [2].

- This low affinity profile is used to functionally distinguish it from other antagonists (like MEN 10207) and to identify distinct NK₂ receptor subtypes [1].

Binding Assay Troubleshooting Guide

The following table outlines common issues encountered in binding assays and their potential solutions. While these are general best practices, they are highly applicable to an assay involving this compound [3] [4].

Table: Common Binding Assay Issues and Troubleshooting Steps

| Problem Category | Possible Root Cause | Troubleshooting Steps & Solutions |

|---|---|---|

| High Background Signal | Inadequate washing; non-specific binding; reagent concentration too high [3]. | Optimize wash steps and buffer composition; include appropriate blocking agents (e.g., BSA); titrate detector antibody concentrations [5] [3]. |

| Low or No Signal | Key reagent omitted, inactivated, or improperly prepared; procedural error [3]. | Verify all reagent addition steps; check enzyme and substrate functionality; confirm reagent preparation and storage conditions [3]. |

| High Variability Between Replicates | Pipetting inaccuracies; plate washer malfunction (clogged tips); uneven coating or temperature distribution [3]. | Calibrate pipettes; inspect and maintain plate washer; ensure consistent sample preparation and plate handling techniques [3] [4]. |

| Assay Performance Drift Over Time | Degradation of critical reagents (e.g., antibodies, labeled ligands); insufficient reagent stability data [4]. | Demonstrate stability of intermediate stocks and working solutions; use consistent reagent lots; establish and follow stability profiles [4]. |

Key Controls for a Robust Assay

Including the right controls in every assay run is crucial for correct interpretation and troubleshooting. Here are the essential controls for a binding assay [3]:

- Blank (B): Wells with only coating antibody and blocking buffer. They measure any signal contribution from the plate or buffer itself. A high signal indicates potential wash issues or substrate problems.

- Zero Concentration (ZC): Contains all reagents but no target antigen. This defines the true "background" of the assay.

- Non-Specific Binding (NSB): Measures signal from the labeled detector antibody binding non-specifically, without the capture antibody-target interaction.

- Maximum Binding (B₀): Wells with saturating amounts of antigen and detector. This establishes the upper signal limit of the assay and helps identify issues with detector antibody activity or substrate.

Experimental Design & Validation Considerations

For a reliable and reproducible assay, consider these points during method development and validation [4]:

- Calibration Curve: Use a minimum of 5-8 calibrator concentrations, evenly spaced on a logarithmic scale, and analyzed in duplicate or triplicate.

- Partial Validation: If you are transferring the assay to a new lab, changing a critical reagent (like a new batch of this compound), or altering the platform, a partial validation is required to ensure performance is maintained.

- Specificity: For a targeted assay, ensure it adequately discriminates this compound binding from related compounds or potential interferents.

Frequently Asked Questions (FAQs)

What should I do if my controls are fine, but sample results are inconsistent? First, re-examine your sample handling and preparation. Inconsistent results often stem from pipetting errors or improper sample dilution. If the problem persists, test different lots of assay components to rule out a manufacturing issue [3].

Are dilution quality controls (QCs) needed during sample analysis? Consensus is that dilutional linearity should be thoroughly assessed during the method validation phase. Once validated, routinely including dilution QCs in sample analysis runs is generally not necessary, as it only confirms that the QC was diluted correctly, not the actual samples [4].

What is the core principle of the competitive radioligand binding assay used for this compound? In this assay format, a fixed concentration of a labeled radioligand (e.g., radioactive Neurokinin A) competes with varying concentrations of the unlabeled antagonist (this compound) for binding to the receptor. The ability of this compound to displace the radioligand is used to determine its binding affinity (Ki) [1]. The following diagram illustrates the workflow and decision-making process for this type of assay.

References

- 1. Demonstration of a neurokinin A receptor subtype in transfected... [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Distinct NK2 Receptor Subtype in Fibroblasts [academia.edu]

- 3. Common ELISA Problems and Solutions [myassays.com]

- 4. Workshop Report: AAPS Workshop on Method Development... [link.springer.com]

- 5. Binding Assays: Common Techniques and Key ... [fluidic.com]

General Strategies for Improving Compound Sensitivity

While specific information on MEN 10208 is unavailable, the general principles for optimizing assay sensitivity from the search results can be applied to your research. The table below summarizes common challenges and generalized solutions.

| Challenge | Potential Root Cause | Troubleshooting Strategy | Supporting Protocol |

|---|---|---|---|

| Low Signal-to-Noise Ratio | High background noise or low specific signal. | Optimize cell viability assays to minimize interference from compounds or assay components [1]. | Use validated cell viability assays (e.g., Alamar Blue, CellTiter-Glo) and include positive/negative controls on every plate [1] [2]. |

| High Variability Between Replicates | Inconsistent cell seeding, drug dispensing, or culture conditions. | Standardize cell handling and use automated liquid dispensers. Control the cell culture environment tightly [2]. | Use a single-cell suspension, optimize seeding density, and use membrane seals on plates to prevent evaporation [2]. |

| Poor Compound Efficacy | Inherent low potency or instability of the compound in solution. | Validate the compound's activity and stability under experimental conditions. Use DMSO for stock solutions and ensure proper storage [3]. | Perform dose-response curves over different time points (e.g., 72 hours) to establish efficacy and kinetics [2] [3]. |

Experimental Workflow for Assay Optimization

The following diagram outlines a generalized workflow for establishing a robust drug sensitivity assay, based on protocols used for hematologic cancers [2]. You can adapt this framework for your work with this compound.

Frequently Asked Questions (FAQs)

Q: How can I be sure that my viability assay results are reliable and not skewed by compound interference? A: It is critical to include appropriate controls. Each drug plate should have a positive control (e.g., 100 µM benzethonium chloride) to induce maximum cell death and a negative control (e.g., 0.1% DMSO) to measure baseline viability. Calculate the Z-prime factor—a statistical metric for assessing assay quality. Experiments that fail this quality control (typically a Z-prime < 0.5) should be discarded [2].

Q: My primary cells are dying too quickly in culture, affecting the drug test. What can I do? A: Primary cells often require specific microenvironmental signals to survive ex vivo. Consider supplementing the culture medium with necessary cytokines or growth factors, or even using co-culture systems with feeder cells to better mimic the in vivo environment and support cell survival for the duration of the experiment [2].

Q: What is the best way to handle and store my compound stock to ensure consistent performance? A: Dissolve this compound in a high-quality solvent like DMSO to create a concentrated stock solution (e.g., 50 mM). Aliquot the stock to avoid repeated freeze-thaw cycles and store at or below -20°C. When used in an assay, ensure the final solvent concentration is consistent and low enough (e.g., 0.1%) to avoid cytotoxic effects on its own [3].

References

General Strategies to Reduce Non-Specific Binding

The core principle is to understand the properties of your analyte (e.g., isoelectric point, charge, hydrophobic regions) to select the most appropriate method [1]. The following table summarizes common causes and solutions across different experimental techniques.

| Experimental Context | Common Causes of NSB | Recommended Solutions |

|---|---|---|

| General / SPR [1] | Charge interactions; Hydrophobic interactions | Adjust buffer pH; Use additives (e.g., 0.1-1% BSA); Use surfactants (e.g., 0.05% Tween 20); Increase salt concentration (e.g., 200 mM NaCl) |

| Western Blot [2] [3] | Incomplete blocking; Low antibody specificity; High antibody concentration | Optimize blocking (e.g., increase BSA to 5%, extend time); Lower primary antibody concentration; Include Tween-20 (0.05-0.1%) in wash buffers |

| PCR [4] | Low annealing specificity; Contaminated reagents | Increase annealing temperature; Use touchdown PCR; Aliquot all reagents; Include negative controls |

Troubleshooting Workflows for Different Techniques

You can apply the following structured troubleshooting paths to systematically address NSB.

For Assays like SPR or ELISA This workflow is adapted from general protein interaction studies and can be applied to ligand-binding assays involving MEN 10208 [1].

For Western Blotting This pathway addresses the common issue of non-specific bands [2] [3].

How to Proceed Without this compound-Specific Data

Since direct information on this compound is unavailable, here's how you can build a specific troubleshooting guide:

- Apply General Principles: Use the tables and workflows above as a starting point. Systematically test different buffer conditions (pH, salt, detergents) while using this compound.

- Consult the Literature: Search for the primary research papers that first identified or used this compound. The "Materials and Methods" sections often contain crucial, optimized protocol details.

- Contact the Manufacturer: If this compound was acquired from a biotech or pharmaceutical company, their technical support team may have unpublished data or application notes that can guide you.

References

- 1. 4 Ways To Reduce - Non in... | Technology Networks specific Binding [technologynetworks.com]

- 2. Western Blot Troubleshooting: Non-specific bands [azurebiosystems.com]

- 3. Western Blot troubleshooting: Non-Specific Bands - Blog [arp1.com]

- 4. 4 PCR Tips When Encountering Nonspecific Binding [goldbio.com]

optimizing MEN 10208 concentration for NK2 receptors

MEN 10208 Fact Sheet

For a quick reference, here are the key technical details of this compound:

| Property | Description |

|---|---|

| Name | This compound [1] |

| Role | Neurokinin A (NKA) antagonist; Neurokinin-2 Receptor (NK2) antagonist [1] [2] |

| CAS Number | 129781-07-3 [1] |

| Molecular Formula | C₆₁H₇₅N₁₅O₁₂ [1] |

| Molecular Weight | 1210.34 g/mol [1] |

| Sequence | Thr-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH₂ (A peptide prepared by solid-phase synthesis) [1] |

| Storage | Store under the recommended conditions in the Certificate of Analysis [1] |

| Important Note | For research use only. Not for drug, household, or other uses [1]. |

Guide to Determining Optimal Concentration

Since a universally "optimized concentration" does not exist, you must establish it for your specific experimental system. The workflow below outlines the key stages of this process.

Experimental Design and Protocol Outline

Here is a more detailed breakdown of the key steps and a sample methodology for a critical experiment.

1. Preliminary Research and Dilution

- Literature & COA: Always start by consulting the Certificate of Analysis (COA) from your supplier (e.g., MedChemExpress) for purity, recommended storage, and any available biological activity data [1]. Search for recent papers that used this compound in models similar to yours.

- Reconstitution: this compound is a peptide. Calculate the mass needed to make a stock solution (e.g., 1-10 mM) using a suitable sterile solvent (like distilled water or DMSO). Aliquot and store at recommended temperatures to avoid freeze-thaw cycles.

2. Key Experimental Considerations

- Cell System Matters: The expression level of NK2 receptors and the presence of other neurokinin receptors (NK1, NK3) can vary significantly between cell types and affect your results [3]. Ensure your model system is well-characterized.

- Receptor Crosstalk: Be aware that NK2 can form heterodimers with NK1, which may negatively modulate NK1-mediated signaling [3]. This crosstalk could influence the interpretation of your results in complex biological systems.

3. Sample Protocol: Competitive Binding Assay This is a core method for determining the inhibitor's affinity (IC50/Ki).

- Objective: To determine the concentration of this compound that inhibits 50% of specific radiolabeled ligand binding to the NK2 receptor (its IC50 value).

- Materials:

- Cell membrane preparation expressing the NK2 receptor.

- This compound serial dilutions (e.g., from 1 pM to 10 µM).

- Radiolabeled NK2 antagonist (e.g., [³H]GR100679 as used in other studies) [2].

- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with ions and BSA).

- Filtration equipment (cell harvester, GF/B or GF/C filters).

- Scintillation counter.

- Method:

- Incubate membranes with a fixed concentration of the radioligand and varying concentrations of this compound in a binding buffer.

- Run the experiment in triplicate for statistical power.

- Allow binding to reach equilibrium (e.g., 30-60 minutes at 25°C).

- Terminate the reaction by rapid filtration through filters to separate bound from unbound radioligand.

- Wash filters, add scintillation fluid, and count radioactivity.

- Data Analysis: